

Ropivacaine S-enantiomer and its pharmacological activity

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Compound of Interest

Compound Name: Ropivacaine

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The Pharmacology of S-Ropivacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is distinguished in clinical practice by its development as a pure S-enantiomer.[1] This stereospecific formulation represents a significant advancement in regional anesthesia, offering a favorable safety profile, particularly concerning cardiotoxicity, when compared to its racemic predecessor, bupivacaine.[2][3] This technical guide provides an in-depth exploration of the pharmacological activity of **S-ropivacaine**, focusing on its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this important anesthetic agent.

Core Pharmacological Properties

Ropivacaine's primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[4] By inhibiting the influx of sodium ions, **ropivacaine** prevents the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[5] The S-enantiomer configuration is associated with a lower affinity for

cardiac sodium channels compared to the R-enantiomer, which is a key factor in its reduced cardiotoxicity.[5] Additionally, **ropivacaine** exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (A δ and C fibers) than on motor fibers (A β fibers), particularly at lower concentrations.[4]

Data Presentation: Pharmacokinetics of S-Ropivacaine

The pharmacokinetic profile of S-**ropivacaine** is characterized by its absorption, distribution, metabolism, and elimination. The following table summarizes key pharmacokinetic parameters.

Parameter	Value	Reference
Volume of Distribution (Vd)	41 \pm 7 L	[5][6]
Plasma Protein Binding	~94% (primarily to α 1-acid glycoprotein)	[6]
Metabolism	Extensively hepatic, via CYP1A2 (to 3-hydroxyropivacaine) and CYP3A4 (to N-dealkylated metabolites)	[4]
Elimination Half-life (t $\frac{1}{2}$)	Intravenous: 1.8 \pm 0.7 hours Epidural: 4.2 \pm 1.0 hours	[4][6]
Total Plasma Clearance	387 \pm 107 mL/min	[5]

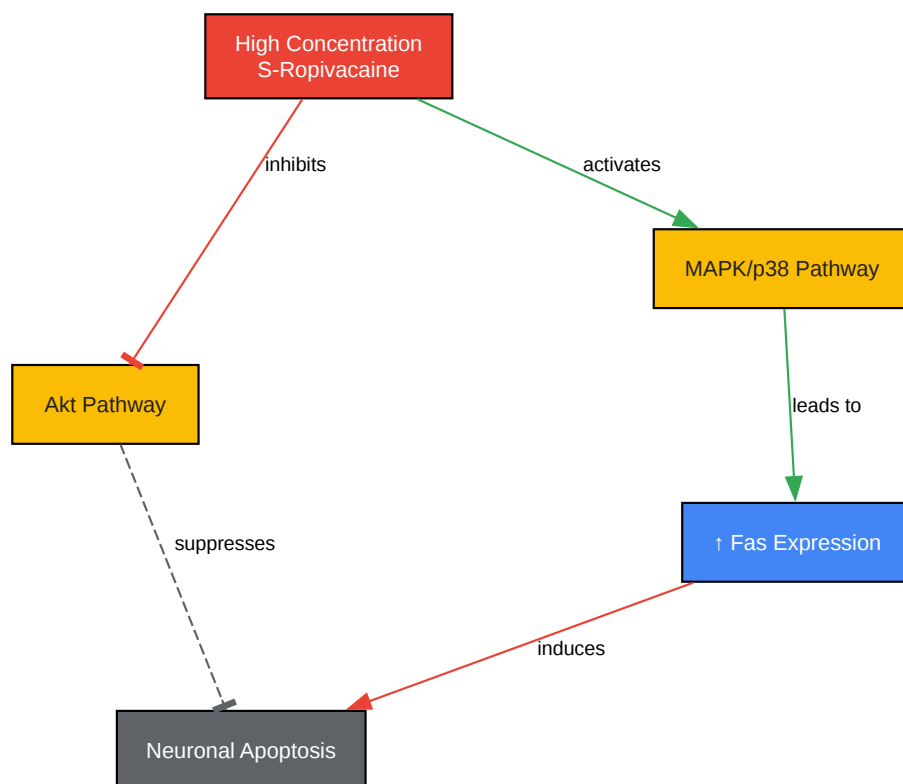
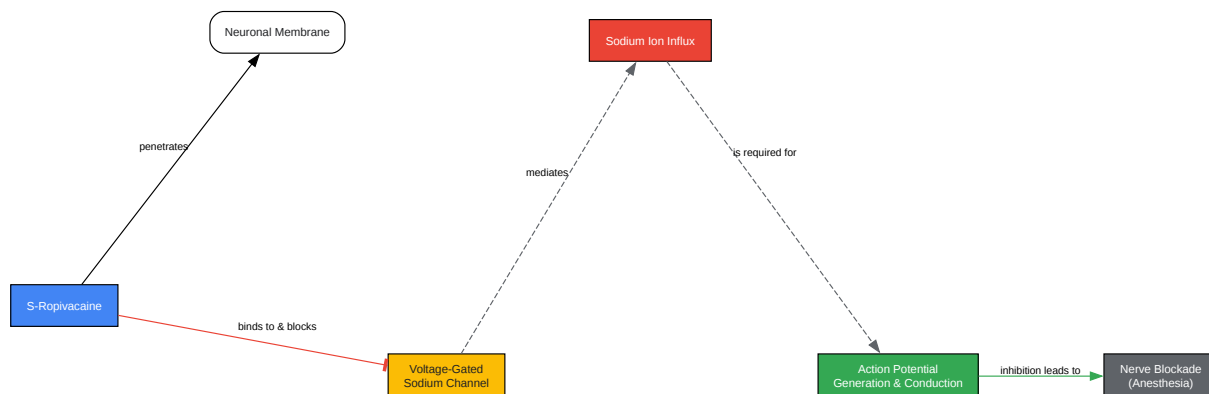
Data Presentation: Potency and Toxicity of S-Ropivacaine vs. Bupivacaine

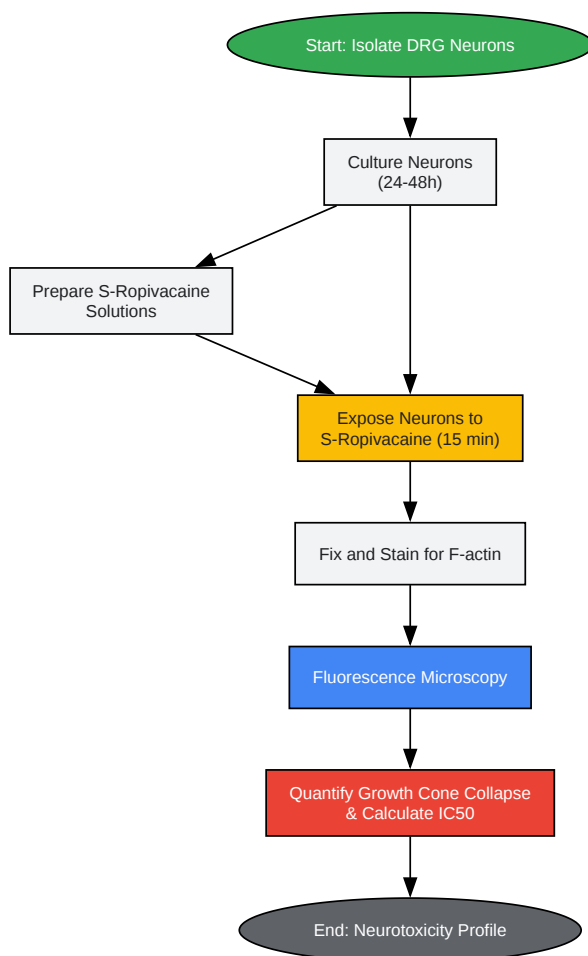
The potency and toxicity of S-**ropivacaine** are often compared to that of bupivacaine to highlight its safety advantages.

Parameter	S-Ropivacaine	Bupivacaine	Reference
Potency (IC50 for open-channel block of SCN5A)	322.2 ± 29.9 μM	69.5 ± 8.2 μM	[7][8]
Potency (IC50 for inactivated SCN5A channels)	2.73 ± 0.27 μM	2.18 ± 0.16 μM	[7][8]
Neurotoxicity (IC50 for growth cone collapse)	~10-2.5 M	~10-2.6 M	[9]
Maximum Tolerated Unbound Plasma Concentration (Humans)	0.6 mg/L	0.3 mg/L	[2]

Signaling Pathways and Mechanism of Action

The primary anesthetic effect of **S-ropivacaine** is mediated through the blockade of voltage-gated sodium channels. However, its toxicological effects, particularly neurotoxicity, involve more complex signaling pathways.





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References

- 1. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
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